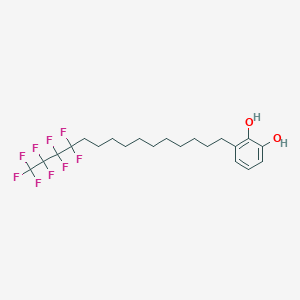![molecular formula C22H26ClN3O3 B236800 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide, also known as CPCA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
作用機序
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide exerts its pharmacological effects by selectively binding to dopamine D3 receptors and blocking their activity. This leads to a decrease in the release of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and addiction. By blocking the activity of dopamine D3 receptors, this compound can potentially be used to treat several neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can decrease the levels of dopamine in the brain, which can lead to a decrease in drug-seeking behavior in addicted individuals. This compound has also been found to decrease the levels of acetylcholine, a neurotransmitter that plays a role in cognitive function and memory.
実験室実験の利点と制限
One of the major advantages of using N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to specifically target this receptor subtype and study its function in various biological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can lead to unwanted side effects and confound experimental results.
将来の方向性
There are several future directions for research on N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems.
合成法
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide can be synthesized through a multi-step process, which involves the reaction of 4-(4-methylphenoxy)aniline with chloroacetyl chloride to produce 4-(4-methylphenoxy)acetophenone. This intermediate compound is then reacted with 1-(4-chlorophenyl)piperazine and propanoic anhydride to produce the final product, this compound.
科学的研究の応用
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide has been found to have potential applications in various scientific research fields. One of the major applications of this compound is its use as a selective dopamine D3 receptor antagonist. Studies have shown that this compound can effectively block the activity of dopamine D3 receptors, which are implicated in several neurological and psychiatric disorders.
特性
分子式 |
C22H26ClN3O3 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-22(28)26-12-10-25(11-13-26)20-9-6-17(14-19(20)23)24-21(27)15-29-18-7-4-16(2)5-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27) |
InChIキー |
NENXSBFGSJFWMQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C)Cl |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)


![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)